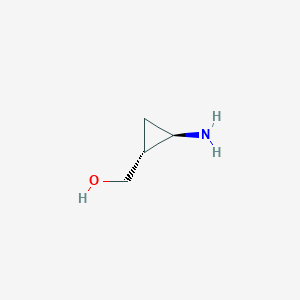

(trans-2-Aminocyclopropyl)methanol

Overview

Description

(trans-2-Aminocyclopropyl)methanol is a chemical compound with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol. It is a useful research chemical often employed in various scientific investigations due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for (trans-2-Aminocyclopropyl)methanol involves the Curtius rearrangement, where a carboxylic acid is converted to an isocyanate through an acyl azide intermediate under mild conditions . The resulting isocyanate can then be transformed into a variety of amines and amine derivatives, including this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification methods to ensure the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(trans-2-Aminocyclopropyl)methanol undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The amino group can participate in substitution reactions to form different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropylamines.

Scientific Research Applications

Medicinal Chemistry

1.1. Inhibition of Enzymes

Trans-ACPM has been investigated for its ability to inhibit specific enzymes, particularly lysine-specific demethylase 1 (LSD1). LSD1 is implicated in various cancers and neurodegenerative diseases. Studies have shown that trans-ACPM can serve as a potent inhibitor of LSD1, which could lead to novel therapeutic strategies for treating these conditions. The design and synthesis of PET imaging agents based on trans-ACPM have also been explored, allowing for in vivo characterization in primate models .

1.2. Neuropharmacological Effects

Research indicates that trans-ACPM may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structural similarity to other psychoactive compounds suggests potential applications in treating mood disorders and anxiety. Investigations into its pharmacokinetics and pharmacodynamics are ongoing to determine its efficacy and safety profiles in clinical settings.

Agricultural Sciences

2.1. Plant Growth Regulation

Trans-ACPM has been studied for its role as a plant growth regulator. It has been shown to interact with ethylene and abscisic acid pathways, which are crucial for plant maturation and stress responses. This interaction can enhance crop resilience to environmental stressors, making trans-ACPM a candidate for developing new agricultural biostimulants .

2.2. Metabolic Studies

In agricultural research, trans-ACPM is utilized in metabolic studies to understand its effects on plant metabolism under various conditions. For example, experiments have indicated that trans-ACPM can modulate the levels of certain amino acids during plant development, influencing overall plant health and yield .

3.1. Trans-ACPM as an LSD1 Inhibitor

A notable study focused on the synthesis of trans-ACPM derivatives aimed at enhancing the selectivity and potency against LSD1. The research demonstrated that modifications to the trans-ACPM structure could improve binding affinity, leading to more effective cancer treatments .

3.2. Application in Crop Management

In a field trial involving highbush blueberries, trans-ACPM was applied to assess its impact on fruit maturation and quality under varying environmental conditions. Results indicated improved fruit size and sugar content compared to untreated controls, suggesting its potential as a natural growth enhancer in berry production .

Summary of Findings

The applications of (trans-2-Aminocyclopropyl)methanol span multiple disciplines, showcasing its versatility:

Mechanism of Action

The mechanism by which (trans-2-Aminocyclopropyl)methanol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the cyclopropyl group can interact with hydrophobic pockets in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (trans-2-Aminocyclopropyl)methanol include:

Cyclopropylamine: Similar in structure but lacks the hydroxyl group.

Cyclopropanol: Contains a hydroxyl group but lacks the amino group.

Cyclopropylmethanol: Similar but without the amino group.

Uniqueness

What sets this compound apart is the presence of both an amino and a hydroxyl group on the cyclopropyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Biological Activity

(trans-2-Aminocyclopropyl)methanol, with the chemical formula C4H9NO and a molecular weight of 87.12 g/mol, is a compound of interest in various fields of biological and medicinal research. Its unique structure, featuring both an amino and a hydroxyl group, allows it to participate in diverse biological interactions and reactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure : The compound is characterized by a cyclopropyl ring with an amino group and a hydroxyl group attached. This dual functionality is significant for its reactivity and biological interactions.

Synthesis Methods : One common method for synthesizing this compound involves the Curtius rearrangement, which converts carboxylic acids into isocyanates through acyl azide intermediates under mild conditions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This property makes it useful in studies aimed at understanding enzyme mechanisms.

- Protein Interactions : The compound's structure allows it to influence protein conformation and stability, which can be critical in cellular signaling pathways .

Biological Applications

This compound has been investigated for several biological applications:

- Enzyme Studies : It has been used in research focusing on enzyme inhibition, which is crucial for drug development. By understanding how this compound interacts with enzymes, researchers can design more effective inhibitors.

- Pharmaceutical Development : The compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its ability to stabilize certain conformations makes it valuable in drug design .

Case Studies

Several studies have highlighted the biological effects of this compound:

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

- Plant Growth Regulation :

- Neuroprotective Effects :

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cyclopropylamine | Lacks hydroxyl group | Primarily acts as an amine |

| Cyclopropanol | Contains hydroxyl group but no amino group | Limited biological interactions |

| Cyclopropylmethanol | Similar structure but lacks amino functionality | Less versatile than this compound |

Properties

IUPAC Name |

[(1R,2R)-2-aminocyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACWILRABGNJKG-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873537-21-4 | |

| Record name | rac-[(1R,2R)-2-aminocyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.